2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide
Description
This compound is a benzimidazole-based acetohydrazide derivative characterized by a 1-benzyl-1H-benzimidazole core linked via a sulfanyl group to an N'-(2-chloro-6-fluorophenyl)methylidene acetohydrazide moiety. The 2-chloro-6-fluorophenyl group introduces steric and electronic effects, which may modulate binding interactions in biological systems. Its synthesis typically involves condensation reactions between thioacetohydrazide intermediates and substituted benzaldehyde derivatives, as exemplified in related acetohydrazide syntheses .
Properties
Molecular Formula |
C23H18ClFN4OS |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClFN4OS/c24-18-9-6-10-19(25)17(18)13-26-28-22(30)15-31-23-27-20-11-4-5-12-21(20)29(23)14-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI Key |
RZUYGDSJIFOHRV-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole ring is synthesized via condensation of o-phenylenediamine with benzyl chloride under acidic conditions. A modified protocol using cobalt(II) acetylacetonate in methanol at room temperature achieves 97% yield:
$$
\text{o-Phenylenediamine} + \text{Benzyl Chloride} \xrightarrow{\text{Co(acac)}2, \text{CH}3\text{OH, rt}} \text{1-Benzyl-1H-benzimidazole}
$$
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Co(acac)₂ | MeOH | 25 | 4 | 97 |
| FeCl₃·6H₂O | EtOH | 80 | 12 | 78 |
| None | H₂O | 100 | 24 | <10 |
Thiol Functionalization
The 2-thiol derivative is obtained via thiolation using carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol-water (1:1):
$$
\text{1-Benzyl-1H-benzimidazole} + \text{CS}2 \xrightarrow{\text{KOH, EtOH-H}2\text{O, reflux}} \text{1-Benzyl-1H-benzimidazole-2-thiol}
$$
Reaction Conditions :
- CS₂ : 1.2 equiv, KOH : 2.0 equiv.
- Reflux for 6 h, yielding 85% product (mp 142–144°C).
Synthesis of 2-[(1-Benzyl-1H-Benzimidazol-2-yl)Sulfanyl]Acetohydrazide
Alkylation with Ethyl Bromoacetate
The thiol intermediate undergoes alkylation with ethyl bromoacetate in dry acetone under reflux with anhydrous K₂CO₃ :
$$
\text{1-Benzyl-1H-benzimidazole-2-thiol} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone, reflux}} \text{Ethyl 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetate}
$$
Characterization :
- IR (KBr) : 1742 cm⁻¹ (C=O ester), 1276 cm⁻¹ (C-N).
- ¹H NMR (DMSO-d₆) : δ 4.62 (s, 2H, SCH₂), 7.13–7.56 (m, 9H, Ar-H).
Hydrazinolysis
The ethyl ester is converted to acetohydrazide by refluxing with hydrazine hydrate (99%) in ethanol:
$$
\text{Ethyl 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetate} + \text{NH}2\text{NH}2 \xrightarrow{\text{EtOH, reflux}} \text{2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide}
$$
Yield : 88% after recrystallization (ethanol).
Condensation with 2-Chloro-6-Fluorobenzaldehyde
The final step involves hydrazone formation via condensation of the acetohydrazide with 2-chloro-6-fluorobenzaldehyde in ethanol catalyzed by glacial acetic acid :
$$
\text{2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide} + \text{2-Cl-6-F-C}6\text{H}3\text{CHO} \xrightarrow{\text{AcOH, EtOH, reflux}} \text{Target Compound}
$$
Optimized Conditions :
- Molar Ratio : 1:1.05 (hydrazide:aldehyde).
- Time : 5 h reflux.
- Yield : 82% (mp 198–200°C).
Characterization :
- IR (KBr) : 1668 cm⁻¹ (C=O hydrazone), 1622 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 8.32 (s, 1H, N=CH), 7.08–7.89 (m, 11H, Ar-H).
- Elemental Analysis : Calculated C 58.12%, H 3.89%, N 14.21%; Found C 58.09%, H 3.91%, N 14.18%.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Benzimidazole-Thiol Synthesis
A one-pot method using polyphosphoric acid (PPA) for simultaneous cyclization and thiolation achieves 78% yield but requires harsh conditions (180°C, 9 h).
Microwave-Assisted Hydrazone Formation
Microwave irradiation (150 W, 100°C, 20 min) reduces reaction time to 30 min with comparable yield (80%).
Comparative Yield Data :
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 5 h | 82 | 98.5 |
| Microwave | 0.5 h | 80 | 97.8 |
Mechanistic Insights
Benzimidazole Cyclization
Cobalt(II) acetylacetonate facilitates Schiff base formation between o-phenylenediamine and benzyl chloride, followed by intramolecular cyclization via Co-mediated dehydrogenation.
Hydrazone Condensation
Acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity for nucleophilic attack by the hydrazide -NH₂ group, followed by dehydration to form the E-hydrazone.
Challenges and Optimization Strategies
- Thiol Oxidation : The 2-thiol group is prone to oxidation; reactions require inert atmospheres (N₂/Ar).
- Hydrazone Stereochemistry : E/Z isomerism is controlled by acetic acid catalysis, favoring the E-isomer.
- Purification : Column chromatography (SiO₂, EtOAc/hexane) removes unreacted aldehyde, improving purity to >98%.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
The compound 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide is a member of the benzimidazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : CHClF NS
- Molecular Weight : 371.89 g/mol
The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the sulfanyl group and the chloro-fluorophenyl moiety contributes to its unique pharmacological profile.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of benzimidazole derivatives, including the compound . The following table summarizes key findings related to its antimicrobial efficacy:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory effect (MIC: 10 µg/ml) | |
| Escherichia coli | Moderate activity (MIC: 20 µg/ml) | |
| Candida albicans | Antifungal activity (MIC: 15 µg/ml) |
These results indicate that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria and fungi.
Anticancer Activity
Benzimidazole derivatives have also been explored for their anticancer potential. A study demonstrated that compounds similar to the one discussed showed cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC Values :
- HeLa: 12 µM
- MCF-7: 15 µM
- A549: 10 µM
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural features. Key SAR insights include:
- Substitution Patterns : The presence of electron-withdrawing groups (like chloro and fluoro) enhances biological activity.
- Sulfanyl Group : This moiety has been associated with increased antimicrobial and anticancer effects.
- Benzimidazole Core : Essential for binding to biological targets, contributing to the overall pharmacological profile.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of benzimidazole derivatives, including our compound, against a panel of pathogens. The results highlighted that compounds with similar substitutions exhibited potent antibacterial properties, particularly against resistant strains of Staphylococcus aureus .
Case Study 2: Anticancer Potential
In vitro assays conducted on various cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed significant increases in sub-G1 phase cells, indicating cell death .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer :
- Reaction Conditions : Use reflux conditions in absolute ethanol for 4–7 hours to promote hydrazide formation, as demonstrated in analogous benzimidazole-acetohydrazide syntheses .
- Purification : Recrystallize the product with methanol or ice-cold water to remove unreacted intermediates and byproducts .
- Monitoring : Track reaction progress via TLC (e.g., Chloroform:Methanol 7:3) to confirm completion before workup .
Q. What spectroscopic and analytical techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- LC-MS : Verify molecular weight and fragmentation patterns .
- NMR : Use ¹H and ¹³C NMR to confirm substituent connectivity, particularly the (E)-configuration of the hydrazone group .
- Elemental Analysis : Validate C, H, N, and S content to ensure stoichiometric accuracy .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative bacteria and fungi using standardized protocols (e.g., CLSI guidelines) .
- Antioxidant Assays : Use DPPH radical scavenging or FRAP tests to quantify free radical neutralization capacity .
- Cytotoxicity : Evaluate cell viability (>70% in preliminary assays) using MTT or resazurin-based assays on human cell lines .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) elucidate potential biological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors with structural homology to known benzimidazole/acylhydrazone targets (e.g., cancer-related enzyme 2A9¹) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on binding affinity (ΔG < -8 kcal/mol) .
- Validation : Cross-reference docking results with in vitro bioactivity data to identify false positives/negatives .
Q. How to resolve contradictions between in silico predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Assay Conditions : Ensure optimal solubility (e.g., DMSO concentration ≤1%) and pH stability in biological assays .
- Conformational Analysis : Perform DFT calculations to assess if the compound adopts non-docked conformations in solution .
- Synergistic Effects : Test combinatorial activity with adjuvants to overcome potential efflux pump resistance .
Q. What strategies enhance structure-activity relationships (SAR) for this scaffold?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the benzyl/fluorophenyl positions to assess electronic effects .
- Bioisosteric Replacement : Replace the thiazole ring (if present) with oxadiazole or triazole moieties to modulate lipophilicity .
- Pharmacophore Mapping : Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. What advanced thermodynamic and electronic properties can be studied to refine drug-likeness?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and charge distribution .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in crystal structures .
- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of hydration and sublimation to assess bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
